molecular formula C3H9KO6SSi B15190876 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt CAS No. 70942-26-6

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt

Katalognummer: B15190876
CAS-Nummer: 70942-26-6
Molekulargewicht: 240.35 g/mol
InChI-Schlüssel: DVJPELPPHGYEFM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt is a versatile organosilane compound. It is characterized by the presence of both sulfonic acid and silanol groups, making it a valuable reagent in various chemical processes. This compound is often used in the modification of surfaces and materials to impart specific properties such as hydrophilicity, catalytic activity, and enhanced adhesion.

Eigenschaften

CAS-Nummer

70942-26-6

Molekularformel

C3H9KO6SSi

Molekulargewicht

240.35 g/mol

IUPAC-Name

potassium;3-trihydroxysilylpropane-1-sulfonate

InChI

InChI=1S/C3H10O6SSi.K/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1

InChI-Schlüssel

DVJPELPPHGYEFM-UHFFFAOYSA-M

Kanonische SMILES

C(C[Si](O)(O)O)CS(=O)(=O)[O-].[K+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt typically involves the reaction of 3-chloropropyltrimethoxysilane with potassium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The silanol groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonate esters, thiols, and substituted silanes.

Wissenschaftliche Forschungsanwendungen

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including esterification and polymerization.

    Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: The compound is utilized in the production of coatings, adhesives, and sealants to impart specific properties such as hydrophilicity and adhesion.

Wirkmechanismus

The mechanism of action of 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt involves the interaction of its functional groups with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the silanol groups can form covalent bonds with hydroxyl and amine groups. These interactions facilitate the modification of surfaces and materials, leading to enhanced properties such as hydrophilicity, catalytic activity, and adhesion.

Vergleich Mit ähnlichen Verbindungen

1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt can be compared with other similar compounds such as:

    3-(Trimethoxysilyl)propyl methacrylate: This compound is used in similar applications but lacks the sulfonic acid group, making it less effective in certain catalytic and adhesion processes.

    3-(Chloropropyl)trimethoxysilane: While this compound is a precursor in the synthesis of this compound, it does not possess the same functional groups and thus has different reactivity and applications.

    3-(Aminopropyl)triethoxysilane: This compound contains an amine group instead of a sulfonic acid group, making it more suitable for applications involving amine-functionalized surfaces and materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.